(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one
Description
(4S)-4-Benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one (IUPAC name) is a chiral oxazolidinone derivative with a benzyl group at the 4th position (S-configuration) and a trans-crotonoyl (E-but-2-enoyl) substituent at the 3rd position. Its molecular formula is C₁₄H₁₅NO₃, and it is commercially known as Locostatin, a cell-permeable inhibitor of Raf kinase inhibitor protein (RKIP)/Raf1 kinase interactions . This compound is utilized in biochemical research for studying cell migration, metastasis, and kinase signaling pathways. Its stereochemistry and α,β-unsaturated carbonyl group make it a versatile scaffold in asymmetric synthesis, particularly in Evans aldol reactions and cycloadditions .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-but-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
UTZAFVPPWUIPBH-LBPRGKRZSA-N |
Isomeric SMILES |
CC=CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one typically involves the reaction of (4S)-4-benzyl-1,3-oxazolidin-2-one with but-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Asymmetric Alkylation Reactions
The oxazolidinone scaffold facilitates enolate formation for stereoselective alkylation. Key steps include:
-
Enolate Generation : Treatment with strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (−78°C) generates a chiral enolate .
-
Alkylation : Electrophiles such as alkyl halides react with the enolate to yield alkylated products with high diastereoselectivity (Table 1).
Table 1: Representative Alkylation Conditions and Outcomes
| Electrophile | Base | Solvent | Temperature | Yield (%) | de (%) | Source |
|---|---|---|---|---|---|---|
| Methyl iodide | LDA | THF | −78°C | 85 | >95 | |
| Benzyl bromide | KHMDS | THF | −40°C | 78 | 92 |
Michael Addition Reactions
The α,β-unsaturated carbonyl group acts as a Michael acceptor. Reactions with nucleophiles like glycine enolates proceed with exceptional stereocontrol :
-
Conditions : Room temperature, catalytic DBU (1,8-diazabicycloundec-7-ene) in DMF.
-
Stereoselectivity : Diastereomeric excess (de) >98% due to the oxazolidinone’s chiral environment .
Table 2: Michael Additions with Diverse Nucleophiles
| Nucleophile | Catalyst | Time (min) | Yield (%) | de (%) | Source |
|---|---|---|---|---|---|
| Glycine enolate | DBU | 5–120 | 90–99 | >98 | |
| Malonate derivatives | KOtBu | 30–60 | 75–85 | 85–90 |
Reduction and Hydrolysis
The enoyl group undergoes selective reduction, while the oxazolidinone ring can be hydrolyzed to release chiral products:
-
Enoyl Reduction : LiBH₄ in THF/water reduces the α,β-unsaturated ketone to a saturated alcohol .
-
Oxazolidinone Cleavage : Acidic (HCl) or basic (LiOH) hydrolysis yields carboxylic acids or amides .
Table 3: Reduction and Hydrolysis Parameters
| Reaction | Reagent | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Enoyl reduction | LiBH₄ | THF/H₂O | Saturated alcohol | 82 | |
| Acidic hydrolysis | 6M HCl | H₂O/THF | Carboxylic acid | 89 | |
| Basic hydrolysis | LiOH | THF/H₂O | β-Hydroxy amide | 75 |
Acylation and Cross-Coupling
The oxazolidinone nitrogen serves as an acylating site for further derivatization:
-
Acylation : Propionyl chloride reacts under basic conditions (NaH/THF) to form 3-acyl derivatives .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl groups at the benzylic position .
Mechanistic Insights
Scientific Research Applications
(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. The compound interacts with substrates to form diastereomeric intermediates, which can then be selectively transformed into desired products. The molecular targets and pathways involved depend on the specific reactions and processes in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
The structural and functional diversity of oxazolidinones arises from variations in substituents and stereochemistry. Below is a detailed comparison of the target compound with analogous derivatives:
Stereochemical Variants: (4S) vs. (4R) Isomers
- Example: (4R)-4-Benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one Key Difference: The 4R configuration inverts the spatial arrangement of the benzyl group, altering reactivity in Lewis acid-mediated reactions. For instance, Ti-TADDOLate catalysts show divergent enantioselectivity when paired with (4S) vs. (4R) isomers in Diels-Alder reactions . Impact: (4S) isomers are often preferred in pharmaceutical synthesis due to higher enantiomeric excess (e.g., >95% in ezetimibe precursor reduction) .
Acyl Group Modifications
Methoxy- or Trifluoromethoxy-Substituted Acyl Groups
- Example: (4S)-4-Benzyl-3-[(methoxyphenyl)acetyl]-1,3-oxazolidin-2-one Structure: A methoxyphenylacetyl group replaces the α,β-unsaturated crotonoyl. Application: Used in enantiomer-specific synthesis of venlafaxine, an antidepressant. Titanium-mediated aldol reactions with cyclohexanone yield intermediates with >80% yield and high diastereoselectivity . Comparison: The electron-donating methoxy group enhances stability in aldol adducts but reduces electrophilicity compared to the crotonoyl group .
Indole-Containing Acyl Groups
- Example: (4S)-4-Benzyl-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)propanoyl)oxazolidin-2-one Structure: A substituted indole-propanoyl group introduces aromatic and heterocyclic moieties.
Aliphatic Acyl Groups
- Example: (4S)-4-Benzyl-3-hexanoyl-1,3-oxazolidin-2-one Structure: A hexanoyl chain replaces the crotonoyl group. Properties: Increased lipophilicity (predicted logP: ~3.5) enhances membrane permeability but reduces electrophilic reactivity. Used in hydrophobic interactions in drug design .
Substituent Effects on Ring Conformation
- Example : (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one
- Structure : A tert-butyl group at the 2nd position and benzoyl at the 3rd.
- Conformation : X-ray crystallography reveals an envelope conformation with deviations up to 0.428 Å at the methylene flap. Steric bulk from tert-butyl restricts rotational freedom, influencing catalytic activity in asymmetric synthesis .
Biological Activity
(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one, also known by its CAS number 133812-16-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one is C14H15NO3, with a molecular weight of 245.27 g/mol. The compound features an oxazolidinone ring, which is significant in various biological activities.
Antimicrobial Properties
Research indicates that oxazolidinones exhibit antimicrobial activity, particularly against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome. Studies have shown that derivatives of oxazolidinones can be effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Anticancer Activity
Preliminary studies suggest that (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one may possess anticancer properties. Research has demonstrated that compounds containing the oxazolidinone structure can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. For instance, a study indicated that certain oxazolidinone derivatives can inhibit cell proliferation in human cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that oxazolidinones can reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various oxazolidinones found that (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one exhibited significant activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL for MRSA, indicating its potential as a therapeutic agent against resistant bacterial infections .
Study 2: Anticancer Mechanism
In a cell line study examining the anticancer effects of oxazolidinones, it was found that treatment with (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one resulted in a dose-dependent decrease in cell viability in breast cancer cells. The compound triggered apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) .
Study 3: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties revealed that (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one be experimentally confirmed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. The compound’s enantiopure configuration can be confirmed using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze crystallographic data. For example, the (4S) stereocenter and (2E)-but-2-enoyl geometry can be validated via torsion angles and Flack parameters. ORTEP-3 or WinGX can visualize the molecular structure .
- Key Parameters :
- R factor ≤ 0.05 for high precision.
- Data-to-parameter ratio > 15 to ensure reliability.
- Mean C–C bond deviation < 0.01 Å .
Q. What synthetic strategies are effective for introducing the (2E)-but-2-enoyl group to the oxazolidinone core?
- Methodology :
Enolate Acylation : Generate the oxazolidinone enolate using LDA or LiHMDS at low temperatures (-78°C), then react with (E)-crotonoyl chloride. Quench with aqueous NH4Cl to preserve stereochemistry .
Michael Addition : Use chiral oxazolidinones as asymmetric auxiliaries. For example, Ni(II)-glycine complexes add to (E)-enoyl oxazolidinones with >99% diastereoselectivity .
- Validation : Monitor reaction progress via TLC (Rf ~0.35 in hexane/EtOAc) and confirm regiochemistry via -NMR (vinyl proton coupling constants: for trans-configuration) .
Advanced Research Questions
Q. How do conformational dynamics of the oxazolidinone ring influence reactivity in asymmetric catalysis?
- Methodology :
- X-ray Analysis : Identify envelope conformations (e.g., flap deviations of 0.428 Å in the benzyl-substituted ring) that sterically shield one face of the enoyl group, directing nucleophilic attack .
- DFT Calculations : Model transition states to correlate ring puckering with enantioselectivity in reactions like Reformatsky or aldol additions .
Q. What computational models predict the bioactivity of oxazolidinone derivatives as CETP inhibitors?
- Methodology :
- QSAR Modeling : Use Genetic Algorithm (GA)-optimized descriptors (e.g., electronegativity, topological polar surface area) to correlate structure with CETP inhibition. Support Vector Regression (SVR) outperforms MLR, achieving for IC prediction .
- Key Descriptors :
- Mor24m : Reflects steric bulk at the 4-benzyl position.
- GATS8e : Electronic effects of the (2E)-enoyl group .
Q. How can conflicting crystallographic data for oxazolidinone derivatives be resolved?
- Methodology :
- Structure Validation : Use PLATON/ADDSYM to check for missed symmetry and CIF validation tools (e.g., checkCIF) to identify outliers in bond lengths/angles .
- Twinned Data Refinement : For cases with high (>0.1), apply SHELXL TWIN commands to model pseudo-merohedral twinning .
- Example : The (4S)-4-benzyl group’s orientation in vs. 5 was reconciled via Hirshfeld surface analysis, confirming intramolecular CH-π interactions dominate packing .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
